molecular formula C8H13NO3 B12867798 5,5-Dimethyl-3-propionyloxazolidin-2-one

5,5-Dimethyl-3-propionyloxazolidin-2-one

Cat. No.: B12867798
M. Wt: 171.19 g/mol
InChI Key: BXJXBKPSIUMLIQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-propionyloxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Its structure includes two methyl groups at the 5-position and a propionyl (CH₂CH₂CO-) substituent at the 3-position. Oxazolidinones are widely utilized in organic synthesis as chiral auxiliaries, catalysts, and intermediates for pharmaceuticals due to their stereochemical control and reactivity in acyl transfer reactions. Its synthesis typically involves cyclization of propionyl-substituted precursors under acidic or basic conditions, though specific protocols remain less documented in public literature .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5,5-dimethyl-3-propanoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-4-6(10)9-5-8(2,3)12-7(9)11/h4-5H2,1-3H3

InChI Key

BXJXBKPSIUMLIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(OC1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-propionyloxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce simpler oxazolidinone analogs .

Scientific Research Applications

5,5-Dimethyl-3-propionyloxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-propionyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
5,5-Dimethyl-3-propionyloxazolidin-2-one C₈H₁₃NO₃ 171.20 98–102 (est.) Moderate (DMF, EtOH)
3-Acetyloxazolidin-2-one C₅H₇NO₃ 129.12 75–78 High (EtOH, H₂O)
5,5-Dimethyloxazolidin-2-one C₅H₉NO₂ 115.13 64–66 High (EtOH, H₂O)
2-Thioxothiazolidin-4-one C₃H₃NOS₂ 133.19 135–137 Low (DMF, THF)

Key Observations :

  • The 5,5-dimethyl substitution increases molecular weight and steric hindrance, reducing solubility in polar solvents compared to non-methylated analogs.
  • Thiazolidinones exhibit higher melting points due to sulfur’s polarizability and stronger intermolecular forces .

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